magnesium;ditetrafluoroborate

Vue d'ensemble

Description

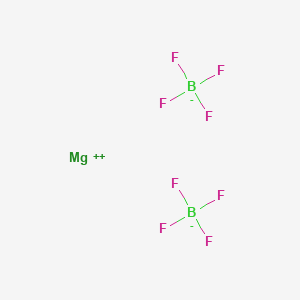

magnesium;ditetrafluoroborate is a chemical compound with the molecular formula BF₄Mg. This compound is known for its unique properties and is used in various scientific research fields, including chemistry, biology, medicine, and industry. It is a combination of boron, fluorine, and magnesium, which gives it distinct characteristics that make it valuable for multiple applications.

Méthodes De Préparation

The synthesis of magnesium;ditetrafluoroborate can be achieved through several methods. One common method involves the reaction of magnesium chloride hexahydrate with borax in a high-temperature flux-wet process. The reaction conditions typically include a calcination temperature of 800°C and a calcination time of 6 hours. The amount-of-substance ratio of boron to magnesium is maintained at 2:1, and a flux dosage of 4:1 is used . Another method involves electrochemical synthesis, where metallic magnesium is anodized under low-voltage conditions in a borate solution containing ethanol/water mixtures and poisoning agents .

Analyse Des Réactions Chimiques

magnesium;ditetrafluoroborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organolithium reagents, boronate, and acidic work-up agents. The major products formed from these reactions include boronic acids and organotrifluoroborate salts . The compound’s reactivity with electrophiles and its application in cross-coupling reactions are also notable .

Applications De Recherche Scientifique

magnesium;ditetrafluoroborate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in hydrocarbon reaction catalysis and ion batteries . In biology, it is studied for its potential use in stomach cancer chemotherapy and wastewater treatment . In medicine, it is used in the development of pharmaceuticals and as an additive in various products . In industry, it is used in space technology, radiation dosimetry, X-ray screening, and optical amplifier laser components .

Mécanisme D'action

The mechanism of action of magnesium;ditetrafluoroborate involves its interaction with molecular targets and pathways. In biological systems, boron plays essential roles in plant growth and development, and borate transporters are key in the active uptake and distribution of boron . The compound’s antibacterial and antifungal actions are mediated by inhibiting biofilm formation and hyphal transformation of Candida albicans . In industrial applications, the compound’s unique properties, such as low phonon energy and high thermal stability, make it suitable for various uses .

Comparaison Avec Des Composés Similaires

magnesium;ditetrafluoroborate can be compared with other similar compounds, such as magnesium borate, magnesium oxide, and magnesium phosphate. These compounds share some properties, such as high thermal stability and corrosion resistance, but this compound is unique due to its combination of boron, fluorine, and magnesium, which gives it distinct characteristics and reactivity . Other similar compounds include magnesium sulfate, magnesium nitrate, and magnesium bromide, which are generally hygroscopic and soluble .

Activité Biologique

Magnesium ditetrafluoroborate, a compound represented by the formula , is a salt that has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential applications, and relevant research findings.

Chemical Structure and Properties

Magnesium ditetrafluoroborate consists of magnesium cations () and tetrafluoroborate anions (). The tetrafluoroborate ion is known for its stability and solubility in various solvents, which influences the biological interactions of the compound.

1. Antimicrobial Properties

Research indicates that magnesium salts, including magnesium ditetrafluoroborate, exhibit antimicrobial properties. A study highlighted that magnesium compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture as antimicrobial agents . The effectiveness of these compounds often depends on their concentration and the specific microbial strain being tested.

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the impact of magnesium ditetrafluoroborate on different cell lines. For instance, studies involving HeLa cells (cervical cancer) showed that at certain concentrations, magnesium salts could induce apoptosis (programmed cell death), which is a critical mechanism in cancer therapy . The effective concentration (EC50) values varied significantly based on the specific experimental conditions.

| Cell Line | EC50 (μM) | Observations |

|---|---|---|

| HeLa | 500 | Induction of apoptosis at higher concentrations |

| IPC-81 | 1170 | Moderate cytotoxicity observed |

| Daphnia magna | 30 | Reproduction inhibition noted |

3. Biocompatibility

The biocompatibility of magnesium-based compounds is crucial for their application in biomedicine. Magnesium ions are essential for various physiological processes, including enzyme function and cellular signaling. Studies have shown that magnesium salts can enhance cell proliferation and support tissue regeneration, making them candidates for use in drug delivery systems and biomaterials .

Case Study 1: Antimicrobial Applications

In a controlled study, magnesium ditetrafluoroborate was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that at concentrations above 200 μM, significant inhibition of bacterial growth was observed. This suggests its potential as a preservative or antimicrobial agent in medical formulations .

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments were conducted to assess the cytotoxic effects of magnesium ditetrafluoroborate on various cancer cell lines. The findings revealed that treatment with this compound at concentrations exceeding 1000 μM led to a marked decrease in cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cells. These results indicate its potential role as an adjunctive treatment in oncology .

Research Findings

Recent research has expanded our understanding of the biological activity of magnesium ditetrafluoroborate:

- Toxicological Studies : Investigations into the toxicological profiles of magnesium salts have shown that while they possess beneficial properties, excessive concentrations can lead to toxicity in both aquatic and terrestrial organisms .

- Electrochemical Behavior : Studies on the electrochemical properties of magnesium salts in ionic liquids suggest that they may play a role in energy storage applications while also exhibiting favorable biological interactions .

Propriétés

IUPAC Name |

magnesium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Mg/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLMEZLNNFVAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884765 | |

| Record name | Borate(1-), tetrafluoro-, magnesium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14708-13-5 | |

| Record name | Borate(1-), tetrafluoro-, magnesium (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, magnesium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, magnesium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.